Cas no 40957-92-4 (D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI))
![D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI) structure](https://fr.kuujia.com/scimg/cas/40957-92-4x500.png)
40957-92-4 structure
Nom du produit:D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI)
D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI)
- [(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate
- D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxyla
- surugatoxin
- (+/-)-surugatoxin
- D-myo-Inositol, 4-(6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro(3H-indole-3,8'-(8H)pyrido(1,2-f)pteridine)-7'-carboxylate), (6'aS-(6'aalpha,7'alpha,8'alpha,9'alpha))-
- CHEBI:184922
- D-MYO-INOSITOL, 4-(6-BROMO-1,1',2,2',3',4',5',6',6'A,7',9',10'-DODECAHYDRO-6'A,9'-DIHYDROXY-9'-METHYL-1',2,3',10'-TETRAOXOSPIRO(3H-INDOLE-3,8'-(8H)PYRIDO(1,2-F)PTERIDINE)-7'-CARBOXYLATE), (6'AS-(6'A.ALPHA.,7'.ALPHA.,8'.ALPHA.,9'.ALPHA.))-
- DTXSID30961332
- [(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate
- 40957-92-4
- UNII-TC4003XY6D
- TC4003XY6D
- D-MYO-INOSITOL, 4-((3S,6'AR,7'S,9'R)-6-BROMO-1,1',2,2',3',4',5',6',6'A,7',9',10'-DODECAHYDRO-6'A,9'-DIHYDROXY-9'-METHYL-1',2,3',10'-TETRAOXOSPIRO(3H-INDOLE-3,8'-(8H)PYRIDO(1,2-F)PTERIDINE)-7'-CARBOXYLATE)
- NSC 254240
- [(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-]pteridine]-7'-carboxylate
-
- Piscine à noyau: InChI=1S/C25H26BrN5O13/c1-23(42)21(40)31-9-17(29-22(41)30-18(9)37)27-5-24(31,43)16(25(23)7-3-2-6(26)4-8(7)28-20(25)39)19(38)44-15-13(35)11(33)10(32)12(34)14(15)36/h2-4,10-16,32-36,42-43H,5H2,1H3,(H,28,39)(H3,27,29,30,37,41)
- La clé Inchi: BYUCWVNHAZPTMA-UHFFFAOYSA-N
- Sourire: O=C1NC(=O)C2N3C(=O)C(C)(O)C4(C(=O)NC5C=C(C=CC4=5)Br)C(C(OC4C(O)C(O)C(O)C(O)C4O)=O)C3(O)CNC=2N1
Propriétés calculées
- Qualité précise: 683.07100
- Masse isotopique unique: 683.071
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 11
- Nombre de récepteurs de liaison hydrogène: 14
- Comptage des atomes lourds: 44
- Nombre de liaisons rotatives: 3
- Complexité: 1370
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -4.5
- Surface topologique des pôles: 288A^2
Propriétés expérimentales
- Dense: 2.32
- Point d'ébullition: °Cat760mmHg
- Point d'éclair: °C
- Indice de réfraction: 1.922
- Le PSA: 287.88000
- Le LogP: -4.94390
D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI) Littérature connexe
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
40957-92-4 (D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI)) Produits connexes
- 2640961-83-5(2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine)
- 2002910-50-9(2-([1,4'-bipiperidin]-4-yl)ethan-1-ol)
- 138163-08-3(Benzyl 4-formylpiperidine-1-carboxylate)
- 2137549-85-8(1H-Imidazole, 4-bromo-1-(1-methyl-3-pyrrolidinyl)-)
- 1805309-38-9(3-(Bromomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol)
- 1805419-89-9(4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-carbonyl chloride)
- 944924-92-9(4-(3-Bromophenyl)tetrahydro-2H-Pyran-4-carboxylic acid methyl ester)
- 1805993-34-3(Methyl 4-chloro-3-(difluoromethyl)-2-fluoropyridine-6-acetate)
- 2059966-12-8(5-{5H,6H,7H,8H-1,2,4triazolo1,5-apyrazin-2-yl}furan-2-carbaldehyde)
- 2137710-57-5((1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride)
Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

江苏科伦多食品配料有限公司
Membre gold
Fournisseur de Chine
Réactif

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
